BLT-4

Description

Structure

3D Structure

Properties

IUPAC Name |

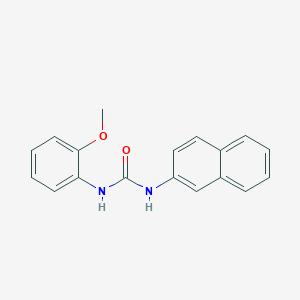

1-(2-methoxyphenyl)-3-naphthalen-2-ylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c1-22-17-9-5-4-8-16(17)20-18(21)19-15-11-10-13-6-2-3-7-14(13)12-15/h2-12H,1H3,(H2,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISADADAHPHHLEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)NC2=CC3=CC=CC=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80332053 | |

| Record name | INF271 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80332053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

251917-79-0 | |

| Record name | INF271 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80332053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 251917-79-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea, a diaryl urea compound of interest in medicinal chemistry and drug discovery. This document outlines a plausible synthetic protocol, presents representative physicochemical and spectroscopic data, and explores a potential biological mechanism of action.

Introduction

Diaryl urea scaffolds are prevalent in a wide range of biologically active molecules, demonstrating activities such as kinase inhibition, antimicrobial effects, and urease inhibition. The compound 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea combines the structural features of a methoxy-substituted phenyl ring and a naphthalene moiety, suggesting its potential for diverse biological interactions. This guide details a robust synthetic route and provides key data for the characterization of this target compound.

Synthesis of 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea

The synthesis of 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea is achieved through the nucleophilic addition of 2-naphthylamine to 2-methoxyphenyl isocyanate. This reaction is typically efficient and proceeds under mild conditions.

Caption: Reaction scheme for the synthesis of 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea.

Experimental Protocol

Materials:

-

2-Methoxyphenyl isocyanate (98%)

-

2-Naphthylamine (99%)

-

Anhydrous Dichloromethane (DCM)

-

Hexane

-

Ethyl acetate

Procedure:

-

In a clean, dry 100 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 2-naphthylamine (1.0 eq) in anhydrous dichloromethane (20 mL).

-

Stir the solution at room temperature under a nitrogen atmosphere.

-

To this stirring solution, add 2-methoxyphenyl isocyanate (1.05 eq) dropwise over a period of 10 minutes.

-

Allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 7:3 hexane:ethyl acetate eluent system.

-

Upon completion of the reaction (disappearance of the starting amine), a precipitate may form. If so, collect the solid product by vacuum filtration and wash with cold dichloromethane.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude product.

-

Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea as a solid.

-

Dry the purified product under vacuum.

Caption: Experimental workflow for the synthesis and purification.

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and representative spectroscopic data for 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea. Note: The spectral data provided are predicted values based on the analysis of the starting materials and similar diaryl urea compounds, and are intended for illustrative purposes.

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₈H₁₆N₂O₂ |

| Molecular Weight | 292.34 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 185-190 °C (predicted) |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in methanol, ethanol; insoluble in water. |

Table 2: Representative Spectroscopic Data

| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) | IR (KBr) ν (cm⁻¹) |

| 9.21 (s, 1H, NH) | 154.2 (C=O) | 3300-3200 (N-H stretch) |

| 8.75 (s, 1H, NH) | 148.5 (Ar-C) | 3050 (Ar C-H stretch) |

| 8.15 (d, J = 8.0 Hz, 1H) | 138.1 (Ar-C) | 2940 (Alkyl C-H stretch) |

| 7.90-7.75 (m, 4H) | 134.2 (Ar-C) | 1640 (C=O stretch, Amide I) |

| 7.50-7.30 (m, 4H) | 130.9 (Ar-C) | 1590 (N-H bend, Amide II) |

| 7.10-6.90 (m, 2H) | 128.7 (Ar-C) | 1540 (Ar C=C stretch) |

| 3.90 (s, 3H, OCH₃) | 127.6 (Ar-C) | 1240 (C-O stretch) |

| 126.4 (Ar-C) | ||

| 125.3 (Ar-C) | ||

| 123.8 (Ar-C) | ||

| 122.1 (Ar-C) | ||

| 121.0 (Ar-C) | ||

| 118.9 (Ar-C) | ||

| 111.3 (Ar-C) | ||

| 55.8 (OCH₃) |

Potential Biological Activity: A Hypothetical Signaling Pathway

While the specific biological activity of 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea has not been extensively reported, many urea derivatives are known to act as enzyme inhibitors.[1][2] One potential mechanism of action for this class of compounds is the inhibition of urease, an enzyme crucial for the survival of certain pathogenic bacteria, such as Helicobacter pylori. The urea moiety can mimic the natural substrate of the enzyme, leading to competitive inhibition.

The following diagram illustrates a hypothetical signaling pathway for the inhibition of urease by a diaryl urea compound.

Caption: Hypothetical pathway of urease inhibition by 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea.

In this proposed mechanism, the diaryl urea compound binds to the active site of the urease enzyme, potentially chelating the nickel ions essential for catalysis. This binding event prevents the natural substrate, urea, from accessing the active site, thereby inhibiting the hydrolysis of urea to ammonia and carbamate. This inhibition disrupts the pathogen's ability to neutralize acidic environments, which can be a therapeutic strategy.

Conclusion

This technical guide provides a foundational understanding of the synthesis and potential properties of 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea. The outlined synthetic protocol is robust and based on established chemical principles. While the provided physicochemical and spectroscopic data are representative, they offer valuable benchmarks for the characterization of this compound. The exploration of a hypothetical biological pathway highlights a potential avenue for future research into the therapeutic applications of this and related diaryl urea derivatives. Further experimental validation is necessary to confirm the presented data and to fully elucidate the biological activity of this promising molecule.

References

In-Depth Technical Guide: Chemical Properties of 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical and physical properties of 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea. Due to the limited availability of experimental data for this specific compound, this document also includes information on closely related analogues and general characteristics of diaryl ureas to offer a broader context for research and development. This guide covers the compound's structure, identifiers, and computed properties, alongside a general synthetic methodology and a discussion of the potential biological significance of this class of molecules.

Chemical Identity and Physical Properties

1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea, a member of the diaryl urea class of compounds, possesses a molecular structure characterized by a central urea moiety linking a 2-methoxyphenyl group and a naphthalen-2-yl group.

Table 1: Chemical Identifiers and Physical Properties of 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea

| Property | Value | Source |

| IUPAC Name | 1-(2-methoxyphenyl)-3-naphthalen-2-ylurea | PubChem[1] |

| Synonyms | N-(2-Methoxyphenyl)-N'-2-naphthalenyl-urea, INF271, BLT-4 | PubChem[1] |

| CAS Number | 251917-79-0 | PubChem[1] |

| Molecular Formula | C18H16N2O2 | PubChem[1] |

| Molecular Weight | 292.3 g/mol | PubChem[1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Synthesis Methodology

A specific, detailed experimental protocol for the synthesis of 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea is not available in the reviewed literature. However, a general and widely applicable method for the synthesis of unsymmetrical diaryl ureas involves the reaction of an isocyanate with an amine.

General Experimental Protocol: Synthesis of Unsymmetrical Diaryl Ureas

This protocol describes a common method for the synthesis of diaryl ureas, which can be adapted for the synthesis of the title compound.

Materials:

-

2-Methoxyphenyl isocyanate

-

2-Naphthylamine

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

-

Inert gas (e.g., Nitrogen, Argon)

Procedure:

-

In a clean, dry reaction vessel under an inert atmosphere, dissolve 2-naphthylamine in an appropriate volume of anhydrous solvent.

-

To this solution, add an equimolar amount of 2-methoxyphenyl isocyanate dropwise at room temperature with continuous stirring.

-

The reaction mixture is typically stirred at room temperature for several hours to overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the product may precipitate out of the solution. If so, it can be collected by filtration.

-

If the product remains in solution, the solvent is removed under reduced pressure.

-

The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.

DOT Diagram: General Synthesis Workflow

Caption: General workflow for the synthesis of 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea.

Spectral Data

Specific experimental spectral data (¹H NMR, ¹³C NMR, IR) for 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea are not currently available in public databases. For research purposes, spectral analysis of the synthesized compound would be required for full characterization.

Potential Biological Activity and Signaling Pathways

While there is no specific biological activity reported for 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea, the diaryl urea scaffold is a well-known pharmacophore present in numerous biologically active compounds. Many diaryl ureas exhibit activity as kinase inhibitors.

Kinases are enzymes that play a crucial role in cell signaling pathways by catalyzing the transfer of a phosphate group to specific substrate molecules. Dysregulation of kinase activity is implicated in a variety of diseases, including cancer and inflammatory disorders. Diaryl ureas often act as Type II kinase inhibitors, binding to the inactive (DFG-out) conformation of the kinase and stabilizing it, thereby preventing the enzyme from adopting its active conformation.

DOT Diagram: Potential Kinase Inhibition Signaling Pathway

Caption: Hypothesized inhibition of a receptor tyrosine kinase signaling pathway.

Conclusion

1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea is a diaryl urea for which basic chemical identifiers are available. However, a significant gap exists in the publicly available experimental data regarding its physicochemical properties, spectral characteristics, and biological activity. The information provided in this guide on general synthetic methods and the potential biological roles of the diaryl urea class of compounds serves as a valuable starting point for researchers and drug development professionals interested in further investigating this molecule. Future experimental work is necessary to fully characterize this compound and explore its potential therapeutic applications.

References

spectroscopic data for 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea

Spectroscopic and Experimental Data for 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea Currently Unavailable in Publicly Accessible Databases

An in-depth search for spectroscopic data, including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and mass spectrometry for the compound 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea, has yielded no specific experimental results. Similarly, detailed experimental protocols for its synthesis and characterization, as well as any involvement in signaling pathways or other biological workflows, are not available in the public domain based on the conducted searches.

The comprehensive search included queries for the synthesis, characterization, and various forms of spectroscopic data for the target molecule. However, the search results consistently returned information for other structurally related or named compounds, none of which corresponded to the specific structure of 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea.

This lack of information prevents the creation of the requested in-depth technical guide, which would require quantitative spectroscopic data for tabulation, detailed experimental methodologies, and any associated biological pathways for visualization. It is possible that the compound is novel, is cataloged under a different systematic name, or that its characterization data resides in proprietary databases that are not publicly accessible.

Therefore, the core requirements of data presentation, experimental protocols, and mandatory visualizations cannot be fulfilled at this time due to the absence of the necessary foundational data for 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea.

In-depth Technical Guide: 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea. It details its fundamental chemical identifiers, including its CAS number and IUPAC name, and summarizes its key physicochemical properties. This document serves as a foundational resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development who may be interested in the synthesis, characterization, or potential biological applications of this molecule.

Chemical Identity and Properties

Table 1: Chemical Identifiers and Physicochemical Properties

| Parameter | Value | Source |

| IUPAC Name | 1-(2-methoxyphenyl)-3-naphthalen-2-ylurea | PubChem |

| CAS Number | 251917-79-0 | PubChem |

| Molecular Formula | C₁₈H₁₆N₂O₂ | PubChem |

| Molecular Weight | 292.34 g/mol | Sigma-Aldrich |

Synthesis and Experimental Protocols

While specific experimental protocols for the synthesis of 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea are not extensively detailed in publicly available literature, a general synthetic approach can be conceptualized based on established urea synthesis methodologies. The most common method for the synthesis of unsymmetrical ureas involves the reaction of an isocyanate with an amine.

Conceptual Synthesis Workflow

A plausible synthetic route for 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea would involve the reaction of 2-methoxyphenyl isocyanate with 2-aminonaphthalene. The workflow for this proposed synthesis is outlined in the diagram below.

Caption: Conceptual workflow for the synthesis of 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea.

General Experimental Protocol for Urea Synthesis

-

Reaction Setup: To a solution of 2-aminonaphthalene in an appropriate aprotic solvent (e.g., tetrahydrofuran, dichloromethane), an equimolar amount of 2-methoxyphenyl isocyanate is added dropwise at room temperature.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) to track the consumption of the starting materials and the formation of the product.

-

Work-up and Isolation: Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

Characterization: The structure and purity of the final product are confirmed by analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy.

Biological Activity and Signaling Pathways

Currently, there is a notable absence of published research detailing the specific biological activities, mechanism of action, or associated signaling pathways for 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea. However, the structural motifs present in the molecule, namely the urea and naphthalene moieties, are found in numerous biologically active compounds. This suggests that 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea could be a candidate for investigation in various therapeutic areas.

Hypothesized Areas of Biological Investigation

Based on the known activities of structurally related compounds, potential areas for future research into the biological effects of 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea could include:

-

Anticancer Activity: Many urea derivatives have been reported to possess antiproliferative effects.

-

Enzyme Inhibition: The urea functional group can act as a hydrogen bond donor and acceptor, potentially interacting with the active sites of various enzymes.

-

Receptor Modulation: Naphthalene-containing compounds have been shown to interact with a range of cellular receptors.

The logical workflow for investigating the biological activity of this compound is depicted in the following diagram.

Caption: Proposed workflow for the investigation of the biological activity of 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea.

Conclusion

1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea is a well-defined chemical entity with established identifiers. While specific experimental and biological data are scarce in the current body of scientific literature, its structural features suggest potential for biological activity. This guide provides a foundational starting point for researchers interested in exploring the synthesis and therapeutic potential of this and related compounds. Further investigation is warranted to elucidate its biological profile and potential applications in drug discovery and development.

The Versatility of Substituted Diaryl Ureas: A Technical Guide to Their Biological Activity

Executive Summary: The diaryl urea scaffold represents a "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Its unique ability to act as both a hydrogen bond donor and acceptor allows it to bind effectively to various biological targets, most notably protein kinases.[2][3] This has led to the development of potent multi-kinase inhibitors, such as Sorafenib and Regorafenib, which are approved for treating various cancers by co-targeting tumor cell proliferation and angiogenesis.[1][4] This technical guide provides an in-depth analysis of the mechanism of action, biological activities, and experimental evaluation of substituted diaryl ureas for an audience of researchers, scientists, and drug development professionals.

Introduction: The Diaryl Urea Pharmacophore

The N,N'-diaryl urea moiety is a cornerstone in the design of anticancer molecules.[2][5] The central urea group features a carbonyl oxygen that acts as an excellent hydrogen bond acceptor, while the two adjacent N-H groups are effective hydrogen bond donors.[2] This configuration enables diaryl urea derivatives to bind with high affinity to numerous enzymes and receptors, particularly the ATP-binding pocket of protein kinases.[1] This scaffold is a hallmark of Type II kinase inhibitors, which stabilize the inactive "DFG-out" conformation of the kinase, offering a distinct mechanism from ATP-competitive Type I inhibitors.[1][5][6] The success of Sorafenib, a multi-kinase inhibitor approved for hepatocellular and renal cell carcinoma, has spurred extensive research into novel diaryl urea derivatives targeting a wide range of kinases and signaling pathways.[1][4][7]

Primary Mechanism of Action: Type II Kinase Inhibition

Substituted diaryl ureas primarily function as Type II kinase inhibitors.[1][5] Unlike Type I inhibitors that compete with ATP in the active kinase conformation ("DFG-in"), Type II inhibitors bind to an inactive state where the conserved Asp-Phe-Gly (DFG) motif is "flipped out".[1][6] This exposes a hydrophobic pocket adjacent to the ATP-binding site, which is exploited by the diaryl urea scaffold.[1][8]

The urea moiety is critical for this interaction. It typically forms one or two hydrogen bonds with a conserved glutamic acid in the αC-helix and another hydrogen bond with the backbone amide of the aspartic acid within the DFG motif.[2][5] This specific binding mode locks the kinase in an inactive state, preventing phosphorylation and downstream signaling.[6] This mechanism is central to the inhibition of key oncogenic kinases like RAF, VEGFR, and PDGFR.[1][8]

Key Targeted Signaling Pathways

Diaryl ureas exert their potent anti-cancer effects by simultaneously blocking multiple signaling cascades crucial for tumor growth, survival, and angiogenesis.

The RAF/MEK/ERK (MAPK) Signaling Pathway

The RAF/MEK/ERK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival.[9] Aberrant activation of this pathway, often through mutations in RAS or RAF proteins, is a major driver in many human cancers.[9][10] Diaryl ureas, notably Sorafenib, are potent inhibitors of RAF kinases (both B-RAF and C-RAF).[11][12] By binding to RAF, they prevent the phosphorylation and activation of MEK, which in turn cannot activate ERK.[9] This blockade halts the entire signaling cascade, leading to decreased tumor cell proliferation and increased apoptosis.[13]

The VEGFR Signaling Pathway and Angiogenesis

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis, supplying tumors with necessary oxygen and nutrients.[4][14] The Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR) are the primary mediators of this process.[15] Specifically, VEGFR-2, a receptor tyrosine kinase, plays a critical role in endothelial cell proliferation and survival.[16][17] Many diaryl urea compounds, including Sorafenib, Linifanib, and Pazopanib, are potent inhibitors of VEGFR-1, -2, and -3.[1][11][15][17] By blocking VEGFR signaling, these compounds inhibit the formation of new blood vessels, effectively starving the tumor and preventing its growth and spread.[4][18]

Quantitative Analysis of Biological Activity

The potency of substituted diaryl ureas is typically quantified by their half-maximal inhibitory concentration (IC₅₀) in enzymatic assays and their half-maximal effective concentration (EC₅₀) or IC₅₀ in cell-based antiproliferative assays.

Kinase Inhibitory Activity

The following table summarizes the enzymatic inhibitory activity of selected diaryl ureas against key kinases.

| Compound | Target Kinase | IC₅₀ (nM) | Reference(s) |

| Sorafenib | B-RAF | 22 | [1] |

| C-RAF | 6 | [1] | |

| B-RAF (V600E) | 38 | [1] | |

| VEGFR-2 | 90 | [1] | |

| PDGFR-β | 57 | [1] | |

| FLT-3 | 58 | [1] | |

| c-KIT | 68 | [1] | |

| Regorafenib | VEGFR-2 | 4.2 | [4] (Implied) |

| TIE-2 | 13 | [4] (Implied) | |

| Compound 11c | Raf Kinase | 0.02 (µM) | [10][12] |

| Compound 16b | FLT3-ITD | 5.60 | [19] |

| Compound 28 | VEGFR-2 | 3.5 | [4] |

| TIE-2 | 6.9 | [4] |

Note: Data is compiled from multiple sources and experimental conditions may vary.

Antiproliferative Activity

The following table presents the antiproliferative activity of various diaryl ureas against a panel of human cancer cell lines.

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference(s) |

| Sorafenib | HT-29 | Colon | 17.28 | [1] |

| A549 | Lung | 2.913 | [20] | |

| HepG2 | Liver | - | [1] | |

| BO-1055 | MX-1 | Breast | Potent | [1] |

| HCT-116 | Colon | Potent | [1] | |

| PC3 | Prostate | Potent | [1] | |

| Compound 6a | HT-29 | Colon | 15.28 | [20] |

| A549 | Lung | 2.566 | [20] | |

| Compound 9 | HT-29 | Colon | 3.38 | [1] |

| Compound 23 | MX-1, A375, HepG2, Ketr3, HT-29 | Various | 5.17 - 6.46 | [21] |

| Compound 6ab | HCT116 | Colon | 0.11 | [22] |

Note: "Potent" indicates high therapeutic efficacy was demonstrated without a specific IC₅₀ value being cited in the source text.

Key Experimental Protocols

Standardized assays are crucial for evaluating and comparing the biological activity of novel diaryl urea derivatives.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific purified kinase enzyme. The ADP-Glo™ Kinase Assay is a common luminescence-based method.[23][24]

Methodology:

-

Reaction Setup: A reaction mixture is prepared containing the purified kinase, a specific substrate (e.g., a peptide), and ATP in a buffer solution.

-

Compound Addition: The test diaryl urea compound is added at various concentrations (typically a serial dilution). A control with no inhibitor (DMSO vehicle) is included.

-

Kinase Reaction: The reaction is initiated by adding ATP and incubated at a set temperature (e.g., room temperature) for a defined period (e.g., 60 minutes) to allow for phosphorylation of the substrate.

-

ADP Detection: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

-

Luminescence Generation: Kinase Detection Reagent is added to convert the generated ADP into ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal.

-

Signal Measurement: The luminescence is measured using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.

-

Data Analysis: The percentage of inhibition is calculated relative to the control. The IC₅₀ value is determined by plotting the percent inhibition against the compound concentration and fitting the data to a dose-response curve.[24]

Cell Viability (MTT) Assay

This colorimetric assay is widely used to assess the antiproliferative or cytotoxic effects of a compound on cancer cell lines.[20][21][25]

Methodology:

-

Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight in a CO₂ incubator.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the diaryl urea compound. Control wells receive medium with vehicle (DMSO) only.

-

Incubation: The plate is incubated for a set period, typically 48 to 72 hours, to allow the compound to exert its effect.

-

MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

-

Formazan Formation: The plate is incubated for another 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The absorbance is proportional to the number of viable cells. The percentage of cell viability is calculated relative to the control cells. The IC₅₀ value is determined from the dose-response curve.

In Vivo Efficacy Studies

To evaluate the therapeutic potential in a living organism, diaryl urea compounds are often tested in animal models, such as human tumor xenografts in immunocompromised mice.[1][26][27]

Methodology:

-

Tumor Implantation: Human cancer cells are injected subcutaneously into immunocompromised mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable, measurable size.

-

Treatment: Mice are randomized into control and treatment groups. The treatment group receives the diaryl urea compound (e.g., orally or via injection) on a defined schedule. The control group receives a vehicle.

-

Monitoring: Tumor volume and body weight are measured regularly throughout the study.

-

Endpoint: The study concludes when tumors in the control group reach a predetermined size. Tumors are then excised and may be used for further analysis (e.g., western blot, immunohistochemistry).

-

Analysis: The antitumor efficacy is determined by comparing the tumor growth inhibition in the treated group versus the control group.

Conclusion

Substituted diaryl ureas are a highly versatile and clinically significant class of compounds. Their established mechanism as Type II kinase inhibitors allows for potent and often selective targeting of key drivers of cancer progression, including the RAF/MEK/ERK and VEGFR signaling pathways. The extensive body of research, supported by robust in vitro and in vivo evaluation protocols, has solidified their role in oncology. Future research will likely focus on optimizing selectivity to reduce off-target effects, overcoming resistance mechanisms, and exploring novel diaryl urea derivatives for other kinase-driven diseases. The diaryl urea scaffold will undoubtedly remain a privileged and fruitful starting point for the development of next-generation targeted therapies.

References

- 1. mdpi.com [mdpi.com]

- 2. Diaryl Urea: A Privileged Structure in Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Diaryl Urea: A Privileged Structure in Anticancer Agents | Bentham Science [benthamscience.com]

- 4. Research and development of N,N′-diarylureas as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and biological evaluation of a new series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular Recognition of Diaryl Ureas in Their Targeted Proteins—A Data Mining and Quantum Chemical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A diaryl urea derivative, SMCl inhibits cell proliferation through the RAS/RAF/MEK/ERK pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. m.youtube.com [m.youtube.com]

- 12. Design, synthesis and antitumor activities of novel bis-aryl ureas derivatives as Raf kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. youtube.com [youtube.com]

- 15. drugs.com [drugs.com]

- 16. Phenyl and Diaryl Ureas with Thiazolo[5,4-d]pyrimidine Scaffold as Angiogenesis Inhibitors: Design, Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 1-Aryl-3-[4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl]ureas as VEGFR-2 Tyrosine Kinase Inhibitors: Synthesis, Biological Evaluation, and Molecular Modelling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Articles [globalrx.com]

- 19. Synthesis and biological evaluation of diaryl urea derivatives as FLT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Synthesis and bioevaluation of diaryl urea derivatives as potential antitumor agents for the treatment of human colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pubcompare.ai [pubcompare.ai]

- 24. biomolecularsystems.com [biomolecularsystems.com]

- 25. mdpi.com [mdpi.com]

- 26. Novel diaryl ureas with efficacy in a mouse model of malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Novel diaryl ureas with efficacy in a mouse model of malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Initial Characterization of Novel Urea Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urea-based compounds have emerged as a cornerstone in modern medicinal chemistry, demonstrating significant therapeutic potential across a range of diseases, including cancer and inflammatory conditions.[1][2] The urea moiety, with its capacity to form multiple hydrogen bonds, acts as a privileged scaffold, enabling potent and selective interactions with various biological targets.[3][4] This guide provides an in-depth overview of the discovery and initial characterization of novel urea compounds, with a focus on their development as kinase inhibitors. We will detail the synthetic methodologies, characterization techniques, and key biological assays essential for their preclinical evaluation.

Data Presentation: In Vitro Activity of Novel Urea Compounds

The following tables summarize the in vitro activity of representative novel urea compounds against various cancer cell lines and protein kinases. This data is crucial for establishing structure-activity relationships (SAR) and selecting lead candidates for further development.

Table 1: Antiproliferative Activity of Diaryl Urea Derivatives

| Compound ID | Target Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| 5a | H-460 | 0.15 | Sorafenib | >10 |

| HT-29 | 0.089 | 5.46 | ||

| A549 | 0.36 | 3.98 | ||

| MDA-MB-231 | 0.75 | 4.21 | ||

| 6a | HT-29 | 15.28 | Sorafenib | Not specified |

| A549 | 2.566 | |||

| 13c | H-460 | Not specified | Sorafenib | Not specified |

| 13f | H-460 | Not specified | Sorafenib | Not specified |

| 13l | H-460 | Not specified | Sorafenib | Not specified |

IC50 values represent the concentration of the compound required to inhibit cell growth by 50%. Data compiled from multiple sources.[5][6]

Table 2: Kinase Inhibitory Activity of Novel Urea Compounds

| Compound ID | Target Kinase | IC50 (nM) | Ki (nM) | Reference Compound | IC50 (nM) |

| 5a | EGFR | 56 | Not specified | Sorafenib | Not specified |

| Compound X | VEGFR-2 | Not specified | Not specified | Sorafenib | 90 |

| Compound Y | ATM Kinase | Subnanomolar | Not specified | Not specified | Not specified |

| Compound Z | Aurora A/B | Not specified | Not specified | ZM447439 | Not specified |

IC50 values represent the concentration of the compound required to inhibit kinase activity by 50%. Ki is the inhibition constant. Data compiled from multiple sources.[5][7][8]

Experimental Protocols

Synthesis of Diaryl Urea Derivatives

This protocol describes a general method for the synthesis of diaryl urea compounds from aryl amines and aryl isocyanates.

Materials:

-

Aryl amine

-

Aryl isocyanate

-

Acetone (anhydrous)

-

Stir bar

-

Round-bottom flask

-

Magnetic stirrer

-

Filtration apparatus

Procedure:

-

Dissolve the aryl amine (0.01 mol) in acetone (50 mL) in a round-bottom flask equipped with a stir bar.

-

To the stirred solution, add the aryl isocyanate (0.01 mol) dissolved in acetone (10 mL). Maintain the temperature below 40°C during the addition.

-

Allow the reaction mixture to stir at room temperature for 3-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, a solid product will precipitate.

-

Collect the product by filtration and wash with a small amount of cold acetone.

-

Dry the product under vacuum to obtain the diaryl urea derivative.[2]

Purification and Characterization

A. Purification:

-

Crystallization: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate.

-

Column Chromatography: For non-crystalline products or to remove closely related impurities, purification can be achieved using column chromatography on silica gel with an appropriate eluent system (e.g., hexane/ethyl acetate).

B. Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To determine the number and types of protons, providing information about the overall structure.

-

¹³C NMR: To determine the number and types of carbon atoms.

-

-

Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.[9]

In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory activity of a compound against a specific protein kinase.

Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate peptide

-

ATP (Adenosine triphosphate)

-

Kinase buffer

-

Test compound (dissolved in DMSO)

-

96-well plates

-

Plate reader

Procedure:

-

Prepare a solution of the test compound at various concentrations in kinase buffer.

-

In a 96-well plate, add the kinase and the test compound solution.

-

Incubate for a specified period (e.g., 10-30 minutes) at room temperature to allow for compound-kinase binding.

-

Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

-

Allow the reaction to proceed for a set time (e.g., 30-60 minutes) at a specific temperature (e.g., 30°C).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

-

Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

MTT Assay for Cell Viability

This colorimetric assay is used to assess the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.[10]

Materials:

-

Cells of interest

-

96-well cell culture plates

-

Cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[10]

-

DMSO (Dimethyl sulfoxide)

-

Test compound

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.[10]

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24-72 hours).[11]

-

After the incubation period, add 10-20 µL of MTT solution to each well.[11]

-

Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[11]

-

Carefully remove the medium without disturbing the formazan crystals.[10]

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.[11]

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the untreated control.

Reactive Oxygen Species (ROS) Measurement

This protocol describes the use of the fluorescent probe 2',7'-dichlorofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.[12]

Materials:

-

Cells of interest

-

6-well or 12-well plates

-

DCFH-DA solution (10 mM stock in DMSO)

-

Culture medium

-

Phosphate-buffered saline (PBS)

-

Test compound

-

Fluorescence microscope or plate reader

Procedure:

-

Seed cells in the appropriate plate and allow them to attach.

-

Treat the cells with the test compound for the desired time.

-

Remove the culture medium and wash the cells once with warm PBS.

-

Dilute the DCFH-DA stock solution to a final working concentration of 10 µM in serum-free medium.

-

Add the DCFH-DA working solution to the cells and incubate for 30 minutes at 37°C in the dark.[13]

-

Remove the DCFH-DA solution and wash the cells twice with PBS.

-

Add fresh culture medium to the cells.

-

Measure the fluorescence intensity using a fluorescence microscope or a plate reader with excitation at 485 nm and emission at 530 nm.[14] An increase in fluorescence intensity indicates an increase in intracellular ROS levels.

Mandatory Visualizations

Signaling Pathway: PI3K/Akt/NF-κB

References

- 1. Cellular reactive oxygen species (ROS) assay strategy [absin.net]

- 2. asianpubs.org [asianpubs.org]

- 3. 4.8. Cellular Thermal Shift Assay (CETSA) [bio-protocol.org]

- 4. annualreviews.org [annualreviews.org]

- 5. mdpi.com [mdpi.com]

- 6. Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Video: Author Spotlight: High-Throughput Measurement of Intracellular ROS Levels in Hepatocellular Lines [jove.com]

- 9. M Sc. Basic Science | ICAR Book Process [ebook.icar.org.in]

- 10. google.com [google.com]

- 11. youtube.com [youtube.com]

- 12. Video: Quantification of Reactive Oxygen Species Using 2′,7′-Dichlorofluorescein Diacetate Probe and Flow-Cytometry in Müller Glial Cells [jove.com]

- 13. m.youtube.com [m.youtube.com]

- 14. youtube.com [youtube.com]

Technical Guide: Physicochemical Characterization of 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea

Disclaimer: Publicly available experimental data on the solubility and stability of 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea is limited. This document serves as an in-depth technical guide outlining the essential experimental protocols and data presentation formats for the physicochemical characterization of this compound, in line with industry standards for drug development.

Introduction

1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea is a diarylurea derivative with potential applications in pharmaceutical research. A thorough understanding of its solubility and stability is paramount for its development as a therapeutic agent. These properties are critical determinants of a drug's bioavailability, formulation, and shelf-life. This guide provides a comprehensive overview of the methodologies required to characterize these key attributes for researchers, scientists, and drug development professionals.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) in various media is a critical parameter that influences its absorption and distribution. For poorly soluble compounds, which is common for diarylureas, a range of solvents and pH conditions must be tested.

Illustrative Solubility Data

The following table is a template for presenting solubility data for 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea. The values presented are for illustrative purposes only.

| Solvent/Medium | Temperature (°C) | Solubility (µg/mL) | Method |

| Water | 25 | < 1 | Shake-Flask |

| 0.1 N HCl (pH 1.2) | 37 | < 1 | Shake-Flask |

| Phosphate Buffer (pH 6.8) | 37 | 1.5 | Shake-Flask |

| Phosphate Buffer (pH 7.4) | 37 | 2.0 | Shake-Flask |

| Dimethyl Sulfoxide (DMSO) | 25 | > 10,000 | Shake-Flask |

| Ethanol | 25 | 50 | Shake-Flask |

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

This protocol outlines the gold-standard shake-flask method for determining thermodynamic solubility.

Objective: To determine the equilibrium solubility of 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea in a given solvent.

Materials:

-

1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea (solid)

-

Selected solvents (e.g., water, buffers, organic solvents)

-

Scintillation vials

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a validated analytical method

Procedure:

-

Add an excess amount of solid 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea to a scintillation vial.

-

Add a known volume of the desired solvent to the vial.

-

Seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Shake the vials for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

After shaking, allow the vials to stand to let the undissolved solid settle.

-

Centrifuge the samples to further separate the solid from the supernatant.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Dilute the filtrate with a suitable solvent and analyze the concentration of 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea using a validated HPLC method.

-

The determined concentration represents the thermodynamic solubility of the compound in that solvent.

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Profile

Stability testing is crucial to determine the shelf-life of a drug substance and to identify potential degradation products. Studies are typically conducted under various environmental conditions as mandated by the International Council for Harmonisation (ICH) guidelines.

Illustrative Stability Data

This table provides a template for summarizing stability data. The results are hypothetical and for illustrative purposes.

| Condition | Time Point | Assay (%) | Total Impurities (%) | Appearance |

| 25°C / 60% RH | 0 months | 100.0 | < 0.1 | White Powder |

| 3 months | 99.8 | 0.2 | White Powder | |

| 6 months | 99.7 | 0.3 | White Powder | |

| 40°C / 75% RH | 0 months | 100.0 | < 0.1 | White Powder |

| 1 month | 99.5 | 0.5 | White Powder | |

| 3 months | 98.9 | 1.1 | White Powder | |

| 6 months | 98.2 | 1.8 | Off-white Powder | |

| Photostability | 1.2 million lux hours | 97.5 | 2.5 | Yellowish Powder |

Experimental Protocol: Accelerated Stability Study

This protocol describes a typical accelerated stability study to predict the long-term stability of a drug substance.

Objective: To evaluate the stability of 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea under accelerated storage conditions.

Materials:

-

1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea (at least three primary batches)

-

Stability chambers (e.g., 40°C / 75% RH)

-

Appropriate sample containers (e.g., glass vials with inert closures)

-

HPLC system with a validated stability-indicating analytical method

Procedure:

-

Package samples of 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea from at least three primary batches in the proposed container closure system.

-

Place the samples in a stability chamber set to accelerated conditions (e.g., 40°C ± 2°C and 75% RH ± 5% RH).

-

Withdraw samples at specified time points (e.g., initial, 1, 3, and 6 months).

-

At each time point, test the samples for the following:

-

Appearance: Visual inspection for any changes in color or physical state.

-

Assay: Quantification of the amount of 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea remaining using a stability-indicating HPLC method.

-

Degradation Products: Identification and quantification of any impurities or degradation products.

-

-

Compile the data and evaluate for any significant changes over time.

Caption: Workflow for an Accelerated Stability Study.

Potential Signaling Pathways

There is no specific information available in the public domain regarding the signaling pathways modulated by 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea. Research into structurally related diarylurea compounds has shown activity against various protein kinases. Therefore, a hypothetical signaling pathway that could be investigated for a novel compound of this class is presented below. This diagram is for illustrative purposes to show how such a relationship could be visualized.

Caption: Hypothetical Signaling Pathway Inhibition.

Conclusion

Theoretical Modeling of 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea: A Methodological Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, specific theoretical and experimental studies on 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea are not extensively available. This document, therefore, presents a comprehensive, hypothetical guide to the theoretical modeling of this molecule based on established computational chemistry protocols and findings from studies on structurally related compounds. The quantitative data herein is illustrative and intended to exemplify the expected outcomes of such an analysis.

Introduction

Urea derivatives constitute a significant class of compounds in medicinal chemistry, known for their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties. The molecule 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea combines several key pharmacophoric features: a urea linker capable of forming crucial hydrogen bonds, a methoxyphenyl group, and a naphthalene moiety. These characteristics suggest its potential as a bioactive agent. Theoretical modeling provides a powerful, cost-effective approach to elucidate its structural, electronic, and pharmacokinetic properties, thereby guiding further experimental investigation and drug development efforts.[1]

This whitepaper outlines a systematic workflow for the in-silico characterization of 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea, covering quantum chemical calculations, molecular docking simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling.

Methodologies and Hypothetical Data

Quantum Chemical Calculations using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of computational chemistry for predicting the geometric and electronic properties of molecules.[2]

Experimental Protocol: The 3D structure of 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea would first be sketched using molecular modeling software (e.g., GaussView, Avogadro). Geometry optimization and frequency calculations would then be performed using a program like Gaussian. A common and reliable method for such organic molecules is the B3LYP functional with a 6-31G(d,p) basis set.[3] This level of theory provides a good balance between accuracy and computational cost for determining structural parameters, vibrational frequencies, and frontier molecular orbitals.

Data Presentation:

Table 1: Hypothetical Optimized Geometric Parameters (DFT/B3LYP/6-31G(d,p))

| Parameter | Bond/Angle | Calculated Value |

| Bond Length (Å) | C=O (urea) | 1.25 |

| N-C (urea, to naphthalene) | 1.38 | |

| N-C (urea, to phenyl) | 1.40 | |

| C-O (methoxy) | 1.37 | |

| Bond Angle (°) | N-C-N (urea) | 118.5 |

| C-N-H (urea) | 121.0 | |

| C-O-C (methoxy) | 117.8 | |

| Dihedral Angle (°) | Phenyl-N-C-N (urea) | 15.2 |

| N-C-N-Naphthalene | 175.0 |

Table 2: Hypothetical Frontier Molecular Orbital (FMO) and Electronic Properties

| Property | Calculated Value | Significance |

| EHOMO | -5.85 eV | Electron-donating ability |

| ELUMO | -1.98 eV | Electron-accepting ability |

| Energy Gap (ΔE) | 3.87 eV | Chemical reactivity and stability |

| Dipole Moment | 4.2 D | Molecular polarity |

Molecular Docking Simulation

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, providing insights into binding affinity and interaction patterns.[4][5] Given that many urea derivatives act as kinase inhibitors, a hypothetical docking study against a relevant receptor, such as Epidermal Growth Factor Receptor (EGFR), is presented.

Experimental Protocol: The 3D crystal structure of the target protein (e.g., EGFR, PDB ID: 1M17) would be obtained from the Protein Data Bank.[6] All water molecules and co-crystallized ligands would be removed. The protein structure would be prepared by adding polar hydrogens and assigning charges. The ligand structure, optimized by DFT, would also be prepared. Docking would be performed using software like AutoDock 4.2, employing the Lamarckian genetic algorithm.[4][5] The results would be analyzed to identify the best binding pose based on the lowest binding energy and key molecular interactions.

Data Presentation:

Table 3: Hypothetical Molecular Docking Results against EGFR (PDB: 1M17)

| Ligand | Binding Energy (kcal/mol) | Interacting Residues | Interaction Type |

| 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea | -8.5 | Met769, Thr766 | Hydrogen Bond (Urea N-H) |

| Ala719, Cys751 | Hydrophobic (Naphthalene) | ||

| Gln767 | Hydrogen Bond (Urea C=O) | ||

| Reference Inhibitor (e.g., Erlotinib) | -9.2 | Met769, Gln767 | Hydrogen Bond |

| Leu764, Ala719 | Hydrophobic |

ADMET Prediction

Predicting the ADMET properties of a compound is crucial in early-stage drug discovery to minimize the likelihood of late-stage failures.[7] Various web-based tools and computational models, such as SwissADME or pkCSM, can be used for these predictions.[8]

Experimental Protocol: The simplified molecular-input line-entry system (SMILES) string or the 2D structure of the molecule would be submitted to an ADMET prediction server. The server utilizes quantitative structure-activity relationship (QSAR) models and fingerprint-based algorithms to estimate various pharmacokinetic and toxicological properties.[8]

Data Presentation:

Table 4: Hypothetical ADMET Profile

| Property | Parameter | Predicted Value | Interpretation |

| Absorption | Human Intestinal Absorption (HIA) | 92% | High absorption |

| Caco-2 Permeability (logPapp cm/s) | > -5.15 | Permeable | |

| Distribution | Plasma Protein Binding (PPB) | 88% | Moderately bound |

| Blood-Brain Barrier (BBB) Permeant | No | Unlikely to cross BBB | |

| Metabolism | CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions |

| CYP3A4 Inhibitor | No | Low potential for drug-drug interactions | |

| Excretion | Total Clearance (log ml/min/kg) | 0.45 | Moderate clearance rate |

| Toxicity | AMES Toxicity | Non-mutagenic | Low risk of carcinogenicity |

| hERG I Inhibitor | No | Low risk of cardiotoxicity |

Visualizations

Logical Workflow

The following diagram illustrates the comprehensive workflow for the theoretical modeling of a novel compound.

Caption: Workflow for theoretical modeling of a bioactive compound.

Hypothetical Signaling Pathway

This diagram shows a simplified, hypothetical signaling pathway where the compound could act as an inhibitor of a receptor tyrosine kinase (RTK) like EGFR.

Caption: Hypothetical inhibition of the EGFR signaling pathway.

Conclusion

The theoretical modeling workflow detailed in this whitepaper provides a robust framework for the initial assessment of 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea as a potential drug candidate. Through DFT calculations, molecular docking, and ADMET prediction, it is possible to gain significant insights into the molecule's stability, electronic nature, binding capabilities, and pharmacokinetic profile. While the data presented here is illustrative, it underscores the power of computational methods to guide the synthesis and experimental validation of new chemical entities, ultimately accelerating the drug discovery process. Future work should focus on the synthesis of this compound and experimental validation of these in-silico predictions.

References

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Molecular docking studies of 1-(substituted phenyl)-3-(naphtha [1, 2-d] thiazol-2-yl) urea/thiourea derivatives with human adenosine A2A receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. digitalcommons.memphis.edu [digitalcommons.memphis.edu]

- 8. d-nb.info [d-nb.info]

Technical Guide: Safety and Handling of 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea

Chemical Identity

This section summarizes the basic molecular information for 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea.

| Identifier | Value | Reference |

| IUPAC Name | 1-(2-methoxyphenyl)-3-(naphthalen-2-yl)urea | N/A |

| Molecular Formula | C₁₈H₁₆N₂O₂ | [1] |

| Molecular Weight | 292.3 g/mol | [1] |

| PubChem CID | 443080 | [1] |

| Physical State | Assumed to be a solid powder at room temperature | N/A |

General Safety and Handling

As specific hazard data is unavailable, this compound should be handled as a potentially hazardous substance. The following precautions are based on general best practices for handling solid chemical powders in a research laboratory.[2][3][4][5]

| Aspect | Recommendation |

| Engineering Controls | Work in a certified chemical fume hood to minimize inhalation exposure.[4] Use an enclosed balance or a powder-handling enclosure for weighing to prevent dispersal.[6] |

| Personal Protective Equipment (PPE) | Eye Protection: Wear chemical safety goggles or a face shield.[4] Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile). Inspect gloves before use.[3] Body Protection: Wear a flame-resistant lab coat and closed-toe shoes.[4] |

| Handling Procedures | Avoid creating dust.[7] Use spatulas or weigh boats for transfer.[6] Keep containers tightly closed when not in use.[6] Wash hands thoroughly after handling, even if gloves were worn.[4] |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible materials.[5] Keep containers clearly labeled and tightly sealed. |

| Spill Response | Minor Spill: Alert others. Wearing appropriate PPE, gently sweep up the solid material, avoiding dust generation. Place in a sealed container for disposal.[7] Clean the area with a damp cloth. Major Spill: Evacuate the area and follow institutional emergency procedures. |

| Disposal | Dispose of waste in accordance with local, state, and federal regulations. Do not pour down the drain.[4] |

First Aid Measures

The following are general first-aid guidelines. Always consult the substance-specific Safety Data Sheet (SDS) when available.[7][8]

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[8] |

| Skin Contact | Immediately remove contaminated clothing. Flush the affected skin with plenty of water for at least 15 minutes.[7] Seek medical attention if irritation develops or persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[8] Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7] |

Representative Experimental Protocol: Synthesis

The synthesis of unsymmetrical diaryl ureas is commonly achieved through the reaction of an aryl isocyanate with an aryl amine.[1][9] The following is a representative, hypothetical protocol for the synthesis of the title compound.

Reaction: 2-Naphthylamine + 2-Methoxyphenyl isocyanate → 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea

Materials:

-

2-Naphthylamine

-

2-Methoxyphenyl isocyanate

-

Anhydrous solvent (e.g., Acetone, Dichloromethane)

-

Stir plate and stir bar

-

Round-bottom flask and condenser

-

Inert atmosphere setup (e.g., Nitrogen or Argon)

Methodology:

-

Preparation: In a dry round-bottom flask under an inert atmosphere, dissolve 1.0 equivalent of 2-naphthylamine in the anhydrous solvent.

-

Addition: To the stirred solution, add 1.0 equivalent of 2-methoxyphenyl isocyanate dropwise or in small portions at room temperature.[9]

-

Reaction: Maintain stirring at room temperature. The reaction is often complete within 3-4 hours but can be monitored by Thin Layer Chromatography (TLC).[9]

-

Isolation: Upon completion, the product may precipitate from the solution. If so, it can be collected by filtration. If the product remains in solution, the solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography to yield the final product.

-

Characterization: Confirm the structure and purity of the final compound using analytical techniques such as NMR, FT-IR, and Mass Spectrometry.

Visualized Workflows

The following diagrams illustrate key logical workflows for handling and synthesizing this type of research chemical.

Caption: General workflow for the safe handling of a solid research chemical.

Caption: Representative workflow for the synthesis of an unsymmetrical diaryl urea.

References

- 1. Synthesis of Unsymmetrical Diaryl Ureas via Pd-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Establishing powder-handling workflow practices and standard operating procedures: compounding pharmacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. artsci.usu.edu [artsci.usu.edu]

- 4. gz-supplies.com [gz-supplies.com]

- 5. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]

- 6. ehs.wisc.edu [ehs.wisc.edu]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

- 9. asianpubs.org [asianpubs.org]

Methodological & Application

Application Notes and Protocols for 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea

For Research Use Only

Abstract

This document provides a detailed experimental protocol for the synthesis and potential application of the N,N'-disubstituted diaryl urea, 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea. Diaryl ureas are a class of compounds with significant interest in drug development due to their diverse biological activities, often targeting signaling pathways involved in cell proliferation and survival. The following protocols are provided as a representative guide for researchers and are based on established methodologies for similar compounds.

Synthesis of 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea

A common method for the synthesis of unsymmetrical N,N'-disubstituted ureas involves the reaction of an isocyanate with an amine. An alternative and often more practical laboratory-scale synthesis involves the use of a carbonylating agent like triphosgene or a carbamate intermediate. The following protocol outlines a general two-step synthesis.

Experimental Protocol: Synthesis

Step 1: Formation of 2-Methoxyphenyl Isocyanate

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 2-methoxyaniline (1.0 eq) in anhydrous toluene.

-

Add triphosgene (0.4 eq) cautiously in a fume hood, as phosgene gas may be liberated.

-

The reaction mixture is heated to reflux (approximately 110 °C) and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

After completion, the reaction is allowed to cool to room temperature. The solvent is carefully removed under reduced pressure to yield crude 2-methoxyphenyl isocyanate, which is often used in the next step without further purification.

Step 2: Reaction with 2-Naphthylamine

-

In a separate flask under a nitrogen atmosphere, dissolve 2-naphthylamine (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of the crude 2-methoxyphenyl isocyanate (1.0 eq) in anhydrous THF to the cooled amine solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, the reaction mixture is concentrated under reduced pressure.

-

The resulting solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the final product, 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Hypothetical Application: Inhibition of a Putative Kinase Pathway

Disclaimer: The following application, including the targeted pathway and experimental data, is hypothetical and serves as a representative example based on the known activities of other diaryl urea compounds. The actual biological activity of 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea has not been publicly established.

Many diaryl urea compounds function as inhibitors of protein kinases, which are critical regulators of cellular signaling. For the purpose of this application note, we will hypothesize that 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea acts as an inhibitor of a hypothetical "Kinase-X" pathway, which is implicated in cancer cell proliferation.

Figure 1: Hypothetical signaling pathway inhibited by the compound.

Experimental Workflow: In Vitro Kinase Assay & Cell Viability

Figure 2: Workflow for evaluating the hypothetical biological activity.

Protocol 1: In Vitro Kinase-X Inhibition Assay

-

Prepare a stock solution of 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea in 100% DMSO.

-

In a 96-well plate, add recombinant human Kinase-X enzyme to a kinase buffer solution.

-

Add serially diluted concentrations of the compound to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

-

Initiate the kinase reaction by adding the peptide substrate and ATP.

-

Incubate the plate at 30 °C for 60 minutes.

-

Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based assay).

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cell Viability (MTT) Assay

-

Seed a human cancer cell line (e.g., HeLa or A549) in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea for 72 hours.

-

After the incubation period, add MTT reagent to each well and incubate for 4 hours at 37 °C.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the EC50 value.

Hypothetical Quantitative Data

The following tables present hypothetical data for the inhibitory activity of 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea against the putative Kinase-X and its effect on cancer cell viability.

Table 1: In Vitro Kinase Inhibition

| Compound | Target | IC50 (nM) |

| 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea | Kinase-X | 85 |

| Control Inhibitor | Kinase-X | 15 |

Table 2: Cell-Based Viability Assay

| Compound | Cell Line | EC50 (µM) |

| 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea | HeLa | 1.2 |

| 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea | A549 | 2.5 |

| Doxorubicin (Control) | HeLa | 0.1 |

| Doxorubicin (Control) | A549 | 0.3 |

Safety Precautions

-

Handle 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Conduct all synthesis and handling of the compound in a well-ventilated fume hood.

-

Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.

These protocols and application notes provide a foundational framework for the investigation of 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea. Researchers should adapt and optimize these methods based on their specific experimental setup and objectives.

Unveiling the Potential of 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea in Enzyme Inhibition: A Guide for Researchers

For Immediate Release

Researchers, scientists, and professionals in drug development are constantly seeking novel molecules that can modulate enzyme activity for therapeutic benefit. One such compound of interest is 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea, a diaryl urea derivative. While specific experimental data for this compound in enzyme inhibition assays is not extensively available in the public domain, its structural class has shown significant promise in the inhibition of various enzymes, particularly kinases and sirtuins. This document provides a detailed overview of the potential applications and generalized protocols for evaluating diaryl ureas like 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea in enzyme inhibition assays.

Application Notes

The diaryl urea scaffold is a well-established pharmacophore in medicinal chemistry, known for its ability to form key hydrogen bond interactions with enzyme active sites.[1][2][3] Compounds bearing this moiety have been successfully developed as inhibitors of a range of enzymes, playing crucial roles in signaling pathways implicated in cancer and other diseases. The presence of the methoxyphenyl and naphthalenyl groups in 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea suggests potential for specific interactions within the binding pockets of target enzymes.

Potential Enzyme Targets:

-

Sirtuins (SIRTs): Diaryl ureas and related compounds have been explored as modulators of sirtuins, a class of NAD+-dependent deacetylases involved in cell metabolism, DNA repair, and aging. Inhibition of certain sirtuin isoforms, such as SIRT1 and SIRT2, is a therapeutic strategy being investigated for cancer and neurodegenerative diseases.

-

Kinases: The diaryl urea motif is a hallmark of many approved kinase inhibitors (e.g., Sorafenib). These compounds typically target the ATP-binding site of kinases, interfering with signal transduction pathways that drive cell proliferation and survival. Given the structural similarities, 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea warrants investigation as a potential kinase inhibitor.

Experimental Protocols

The following are generalized protocols for in vitro enzyme inhibition assays that can be adapted to evaluate the inhibitory potential of 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea.

General Workflow for In Vitro Enzyme Inhibition Assay

Caption: A generalized workflow for conducting an in vitro enzyme inhibition assay.

Protocol 1: Sirtuin (SIRT) Deacetylase Inhibition Assay

This protocol is designed to measure the inhibition of a sirtuin enzyme's deacetylase activity.

Materials:

-

Recombinant human sirtuin enzyme (e.g., SIRT1 or SIRT2)

-

Fluorogenic sirtuin substrate (e.g., a peptide with an acetylated lysine and a fluorophore)

-

NAD+ (Nicotinamide adenine dinucleotide)

-

1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea (dissolved in DMSO)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (e.g., containing trypsin)

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea in DMSO. Further dilute in assay buffer to the desired final concentrations.

-

Reaction Mixture Preparation: In each well of the microplate, add the sirtuin enzyme and the test compound at various concentrations. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the compound to interact with the enzyme.

-

Reaction Initiation: Add the fluorogenic substrate and NAD+ to each well to start the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for 60 minutes.

-

Reaction Termination and Development: Add the developer solution to each well to stop the reaction and cleave the deacetylated substrate, releasing the fluorophore. Incubate at 37°C for 30 minutes.

-

Fluorescence Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive control. Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Kinase Inhibition Assay

This protocol is designed to measure the inhibition of a protein kinase's phosphorylation activity.

Materials:

-

Recombinant active kinase

-

Kinase substrate (e.g., a specific peptide or protein)

-

ATP (Adenosine triphosphate)

-

1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea (dissolved in DMSO)

-

Kinase assay buffer (composition varies depending on the kinase)

-

Detection reagent (e.g., a phosphospecific antibody or a luminescence-based ATP detection kit)

-

96-well white or clear microplate

-

Luminometric or colorimetric plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea in DMSO and then in kinase assay buffer.

-

Reaction Mixture Preparation: In each well, add the kinase and the test compound. Include positive and negative controls.

-

Pre-incubation: Incubate at room temperature for 10 minutes.

-